Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Amino-5-(benzyloxy)-4-methoxybenzoic acid (CAS: 909912-09-0)
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Amino-5-(benzyloxy)-4-methoxybenzoic acid (CAS: 909912-09-0)
Executive Summary
In the landscape of targeted oncology and drug discovery, the rational design of ATP-competitive tyrosine kinase inhibitors (TKIs) relies heavily on highly functionalized building blocks. 2-Amino-5-(benzyloxy)-4-methoxybenzoic acid (CAS: 909912-09-0) is a critical anthranilic acid derivative utilized extensively in the synthesis of quinazoline-based kinase inhibitors. By providing a pre-configured ortho-amino carboxylic acid motif alongside a selectively protected phenolic hydroxyl group, this intermediate enables the rapid assembly of the 6,7-disubstituted quinazolin-4(3H)-one core—a pharmacophore essential for high-affinity binding to the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).
This whitepaper provides a comprehensive technical guide on the physicochemical properties, mechanistic utility, and validated synthetic workflows for handling and utilizing this compound in drug development.
Physicochemical Properties & Structural Descriptors
Understanding the physical and chemical parameters of 2-Amino-5-(benzyloxy)-4-methoxybenzoic acid is essential for optimizing reaction conditions, solvent selection, and purification strategies. The quantitative data is summarized below.
| Property | Value | Clinical / Synthetic Relevance |
| Chemical Name | 2-Amino-5-(benzyloxy)-4-methoxybenzoic acid | Core scaffold for TKI development. |
| CAS Registry Number | Unique identifier for procurement and safety tracking. | |
| PubChem CID | Database reference for structural validation. | |
| Molecular Formula | C₁₅H₁₅NO₄ | Defines stoichiometry for downstream reactions. |
| Molecular Weight | 273.28 g/mol | Used for precise molar equivalent calculations. |
| Topological Polar Surface Area | ~81.7 Ų | Indicates moderate polarity; requires polar aprotic/protic solvent blends for dissolution. |
| H-Bond Donors / Acceptors | 2 / 5 | Amphoteric nature allows for isolation via isoelectric precipitation. |
| Rotatable Bonds | 5 | Provides conformational flexibility during solid-state packing. |
| Physical State | Solid (Powder) | Stable under ambient conditions; light-sensitive over long term. |
Mechanistic Insights: The Rationale for Quinazoline Annulation
The strategic value of 2-Amino-5-(benzyloxy)-4-methoxybenzoic acid lies in its precise substitution pattern. The ortho-relationship between the primary amine and the carboxylic acid perfectly primes the molecule for a Niementowski-type annulation. When reacted with an amidine source, the amine acts as a nucleophile to attack the electrophilic carbon of the amidine, followed by intramolecular cyclization with the carboxylate to form the pyrimidine ring of the quinazoline core.
Furthermore, the benzyloxy group at position 5 serves as a robust, temporary protecting group. In the synthesis of advanced TKIs (such as Gefitinib or Erlotinib analogs), the benzyl group is later removed via catalytic hydrogenolysis to yield a free phenol. This phenol acts as an anchor point for introducing various solubilizing side chains (e.g., morpholinopropoxy groups) that interact with the solvent-exposed region of the kinase ATP-binding pocket, as detailed in foundational structure-activity relationship studies .
Validated Experimental Protocols
The following protocols have been engineered to ensure high yield and purity, prioritizing chemoselectivity and self-validating quality control (QC) steps.
Protocol A: Chemoselective Reduction to 2-Amino-5-(benzyloxy)-4-methoxybenzoic acid
Objective: Reduce the precursor (5-(benzyloxy)-4-methoxy-2-nitrobenzoic acid) to the target aniline without cleaving the benzyl ether. Causality behind choice: Standard catalytic hydrogenation (H₂ with Pd/C) carries a severe risk of concomitant hydrogenolysis, which would prematurely cleave the benzyl ether to a phenol. To prevent this, a modified Béchamp reduction utilizing Iron powder and Ammonium Chloride is employed. This method is highly chemoselective for nitro groups and operates under mild, neutral-to-slightly-acidic conditions that preserve the ether linkage.
Step-by-Step Workflow:
-
Preparation: Suspend 5-(benzyloxy)-4-methoxy-2-nitrobenzoic acid (1.0 eq) in a solvent mixture of Ethanol and H₂O (4:1 v/v).
-
Activation: Add Iron powder (5.0 eq) and Ammonium Chloride (NH₄Cl, 2.0 eq) to the suspension.
-
Reaction: Heat the mixture to 80 °C under vigorous stirring for 4 hours.
-
Filtration: While still hot, filter the mixture through a pad of Celite to remove iron oxides. Wash the Celite pad with hot ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Adjust the aqueous residue to pH 4-5 using 1M HCl to precipitate the amphoteric amino acid.
-
Self-Validating QC: Monitor reaction completion via TLC (DCM:MeOH 9:1). The disappearance of the yellow nitro compound and the appearance of a highly fluorescent blue/green spot (under UV 254 nm) indicates successful reduction. LC-MS must confirm the exact mass [M+H]⁺ at m/z 274.1.
Protocol B: Annulation to 6-(Benzyloxy)-7-methoxyquinazolin-4(3H)-one
Objective: Convert 2-Amino-5-(benzyloxy)-4-methoxybenzoic acid into the bicyclic quinazolone kinase core. Causality behind choice: is chosen over neat formamide because it provides a highly reactive, pre-formed amidine electrophile, allowing cyclization at a lower temperature (~120 °C vs >150 °C). 2-Methoxyethanol is selected as the solvent because its boiling point (124 °C) perfectly matches the activation energy required for this specific annulation, ensuring a steady reflux without thermally degrading the benzyloxy group.
Step-by-Step Workflow:
-
Preparation: Dissolve 2-Amino-5-(benzyloxy)-4-methoxybenzoic acid (1.0 eq) in 2-methoxyethanol (0.2 M concentration).
-
Reagent Addition: Add formamidine acetate (2.5 eq) to the solution.
-
Cyclization: Heat the reaction mixture to reflux (120-124 °C) for 6 hours under a nitrogen atmosphere.
-
Precipitation: Allow the reaction to cool to room temperature. The product will spontaneously crystallize from the solvent.
-
Isolation: Filter the resulting precipitate and wash sequentially with cold water and cold ethanol to remove unreacted amidine and solvent residues.
-
Self-Validating QC: The spontaneous precipitation acts as a self-purifying system. ¹H NMR (DMSO-d₆) validation must show a distinct, sharp singlet around δ 8.00 ppm, corresponding to the new quinazoline C2-H proton, confirming successful pyrimidine ring closure.
Structural & Pathway Visualization
The following diagram illustrates the synthetic workflow from the nitro precursor, through the target compound (CAS: 909912-09-0), to the final quinazoline core.
Caption: Synthetic workflow from nitrobenzoic acid to the quinazoline kinase core.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 43380102, 2-Amino-5-(benzyloxy)-4-methoxybenzoic acid". PubChem,[Link]
-
Matsuno, K., et al. "Potent and Selective Inhibitors of Platelet-Derived Growth Factor Receptor Phosphorylation. 3. Replacement of Quinazoline Moiety and Improvement of Metabolic Polymorphism of 4-[4-(N-Substituted (thio)carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline Derivatives." Journal of Medicinal Chemistry, 2003.[Link]
-
ChemSrc. "2-amino-5-(benzyloxy)-4-methoxybenzoic acid (CAS: 909912-09-0) Properties and Descriptors". ChemSrc Database,[Link]
